molecular formula C65H68O7 B3047217 4-tert-Butylcalix[4]arene tribenzoate CAS No. 135549-06-3

4-tert-Butylcalix[4]arene tribenzoate

Cat. No.: B3047217
CAS No.: 135549-06-3
M. Wt: 961.2 g/mol
InChI Key: NCZNYSJLIGBKFO-UHFFFAOYSA-N
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Description

4-tert-Butylcalix4arene tribenzoate is a derivative of calixarenes, a class of macrocyclic compounds known for their unique structural properties and ability to form host-guest complexes. This compound is characterized by the presence of tert-butyl groups and benzoate esters, which enhance its solubility and functional versatility. It has a molecular formula of C65H68O7 and a molecular weight of 961.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcalix4arene tribenzoate typically involves the esterification of 4-tert-butylcalix4arene with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-tert-Butylcalix4This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix4arene tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-Butylcalix4arene tribenzoate is primarily based on its ability to form host-guest complexes. The compound’s cavity can encapsulate various guest molecules, facilitating their transport and stabilization. This property is exploited in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • p-tert-Butylcalix 4arene : Similar in structure but lacks the benzoate ester groups, making it less soluble and versatile .
  • tert-Butylthiacalix 4arene : Contains sulfur atoms in place of some oxygen atoms, which alters its binding properties and thermal stability .
  • Cucurbit 6uril : Another macrocyclic compound with a different structural framework, known for its high binding affinity and stability .

Uniqueness

4-tert-Butylcalix4arene tribenzoate stands out due to its enhanced solubility and functional versatility provided by the benzoate ester groups. This makes it particularly useful in applications requiring high solubility and specific functionalization .

Properties

IUPAC Name

(26,27-dibenzoyloxy-5,11,17,23-tetratert-butyl-28-hydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H68O7/c1-62(2,3)51-32-43-28-45-34-52(63(4,5)6)36-47(56(45)70-59(67)40-22-16-13-17-23-40)30-49-38-54(65(10,11)12)39-50(58(49)72-61(69)42-26-20-15-21-27-42)31-48-37-53(64(7,8)9)35-46(29-44(33-51)55(43)66)57(48)71-60(68)41-24-18-14-19-25-41/h13-27,32-39,66H,28-31H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZNYSJLIGBKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C4=CC=CC=C4)CC5=CC(=CC(=C5OC(=O)C6=CC=CC=C6)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H68O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408779
Record name AGN-PC-0LNG8C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

961.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135549-06-3
Record name AGN-PC-0LNG8C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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